Melting Point Depression vs. 5-Methyl Analog
The 2-ethyl substituent on the target compound significantly depresses the melting point relative to the 5-methyl monosubstituted comparator (CAS 2503-56-2), which lacks the 2-alkyl group. This property difference directly impacts handling, formulation, and purification .
| Evidence Dimension | Melting Point (°C) |
|---|---|
| Target Compound Data | 236–238 °C |
| Comparator Or Baseline | 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 2503-56-2): 280–283 °C |
| Quantified Difference | 44–47 °C lower melting point for the 2-ethyl-5-methyl derivative |
| Conditions | Target: methanol solvent; Comparator: literature value |
Why This Matters
A lower melting point can simplify melt-processing and hot-melt formulation, while also indicating different intermolecular packing that may correlate with solubility and dissolution rate in biological assays.
